

# potential research applications of 5-Bromo-4-(trifluoromethyl)thiazol-2-amine

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## Compound of Interest

Compound Name: 5-Bromo-4-(trifluoromethyl)thiazol-2-amine  
Cat. No.: B135175

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An In-depth Technical Guide to the Research Applications of **5-Bromo-4-(trifluoromethyl)thiazol-2-amine**

## Foreword: Unpacking a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These are termed "privileged structures" for their ability to interact with a wide range of biological targets. The 2-aminothiazole core is a quintessential example of such a scaffold, forming the backbone of drugs with applications spanning from anti-inflammatory to anticancer and antimicrobial therapies.<sup>[1][2][3][4]</sup>

This guide focuses on a particularly compelling derivative: **5-Bromo-4-(trifluoromethyl)thiazol-2-amine**. This molecule is not merely another entry in a chemical catalog; it is a carefully orchestrated convergence of three powerful motifs in drug design. By understanding the distinct contribution of each component—the versatile 2-aminothiazole core, the metabolism-blocking trifluoromethyl group, and the interaction-enhancing bromine atom—we can unlock a roadmap for its application in novel drug discovery programs. This document serves as a technical primer for researchers, providing the scientific rationale and experimental frameworks to harness the potential of this high-value building block.

## Section 1: Molecular Architecture and Physicochemical Profile

The therapeutic potential of any compound is fundamentally governed by its physicochemical properties. These characteristics dictate its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to engage with its intended biological target.

The strategic incorporation of a trifluoromethyl (-CF<sub>3</sub>) group is a cornerstone of modern drug design.<sup>[5]</sup> It acts as a bioisostere of a methyl group but with profoundly different electronic properties.<sup>[6]</sup> Its strong electron-withdrawing nature and high metabolic stability can increase a drug's half-life, enhance binding affinity, and improve membrane permeability.<sup>[7][8]</sup>

Similarly, the inclusion of a bromine atom is a deliberate design choice. Beyond simply increasing lipophilicity, bromine can participate in halogen bonding, a highly directional, non-covalent interaction with electron-donating atoms (like oxygen or nitrogen) in a protein's active site.<sup>[9][10]</sup> This interaction, driven by an electropositive region on the halogen known as a  $\sigma$ -hole, can significantly enhance binding affinity and selectivity.<sup>[11][12][13]</sup>

Table 1: Key Physicochemical Properties of **5-Bromo-4-(trifluoromethyl)thiazol-2-amine**

Property	Value	Source
CAS Number	136411-21-7	<a href="#">[14][15][16]</a>
Molecular Formula	C <sub>4</sub> H <sub>2</sub> BrF <sub>3</sub> N <sub>2</sub> S	<a href="#">[14][15]</a>
Molecular Weight	247.04 g/mol	<a href="#">[14][17]</a>
IUPAC Name	5-bromo-4-(trifluoromethyl)-1,3-thiazol-2-amine	<a href="#">[15]</a>
Physical Form	Solid	<a href="#">[15]</a>
Storage Temperature	2-8°C, Inert Atmosphere	<a href="#">[15]</a>

## Section 2: Synthesis Strategy

The accessibility of a chemical scaffold is paramount for its utility in research. A robust and scalable synthetic route allows for the generation of material for initial screening and for the subsequent creation of analog libraries for Structure-Activity Relationship (SAR) studies. The

Hantzsch thiazole synthesis is the most classical and reliable method for constructing the 2-aminothiazole core.[18][19]

## Proposed Synthetic Workflow

A logical synthesis begins with a trifluoromethylated ketone, which undergoes  $\alpha$ -bromination. The resulting  $\alpha$ -haloketone is the key electrophile for the Hantzsch reaction. Cyclocondensation with thiourea forms the 2-aminothiazole ring. The final step is a selective bromination at the C5 position, which is activated by the electron-donating amino group.

Caption: Plausible synthetic workflow for **5-Bromo-4-(trifluoromethyl)thiazol-2-amine**.

## Section 3: Potential Research Applications and Methodologies

The true value of this scaffold lies in its potential as a starting point for developing potent and selective modulators of various biological targets. Based on the extensive pharmacology of related structures, we can prioritize several key research avenues.

### Application Area 1: Oncology

Scientific Rationale: The 2-aminothiazole scaffold is a well-established pharmacophore in oncology.[18] Its derivatives are known to exhibit antiproliferative activity through various mechanisms.[3][4] Furthermore, trifluoromethylated thiazoles are precursors to potent anticancer agents like thiazolo[4,5-d]pyrimidines.[20][21] The lipophilicity imparted by the -CF<sub>3</sub> and -Br groups may enhance cell permeability, a crucial factor for efficacy against solid tumors. [18]

Potential Targets:

- Protein Kinases: The 2-amino group can form critical hydrogen bonds with the kinase hinge region, a common binding motif for many kinase inhibitors.
- Topoisomerase II: Some thiazole derivatives disrupt DNA replication by inhibiting this essential enzyme.[20]

Experimental Protocol: Initial Anticancer Activity Screening (MTT Assay)

This protocol provides a robust method for assessing the cytotoxic effects of a compound on cancer cell lines.

- **Cell Culture:** Plate human cancer cells (e.g., MCF-7 for breast cancer, DU145 for prostate) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
- **Compound Preparation:** Prepare a 10 mM stock solution of **5-Bromo-4-(trifluoromethyl)thiazol-2-amine** in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1  $\mu$ M to 100  $\mu$ M.
- **Treatment:** Remove the old medium from the cells and add 100  $\mu$ L of the medium containing the various compound concentrations. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
- **MTT Addition:** Add 10  $\mu$ L of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
- **Solubilization:** Carefully remove the medium and add 100  $\mu$ L of DMSO to each well to dissolve the formazan crystals.
- **Data Acquisition:** Measure the absorbance at 570 nm using a microplate reader.
- **Analysis:** Calculate the percentage of cell viability relative to the vehicle control and determine the IC<sub>50</sub> (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

## Application Area 2: Infectious Diseases

**Scientific Rationale:** Thiazole derivatives have demonstrated a broad spectrum of antimicrobial and antifungal activities.<sup>[1][2][19][22]</sup> The mechanism often involves the inhibition of essential enzymes required for pathogen survival. The lipophilic nature of the target compound may facilitate its transport across microbial cell membranes.<sup>[18]</sup>

Potential Targets:

- Bacterial Cell Wall Synthesis: Enzymes such as MurB are potential targets for 2-aminothiazole derivatives.[18]
- Fungal Ergosterol Biosynthesis: Inhibition of lanosterol 14 $\alpha$ -demethylase (CYP51) is a common mechanism for antifungal agents.[18]

#### Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This broth microdilution method is the gold standard for determining the antimicrobial potency of a compound.

- Strain Preparation: Grow a bacterial (e.g., *Staphylococcus aureus*) or fungal (e.g., *Candida albicans*) culture overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi) to achieve a standardized inoculum of  $\sim 5 \times 10^5$  CFU/mL.
- Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound, starting from a high concentration (e.g., 256  $\mu$ g/mL).
- Inoculation: Add 50  $\mu$ L of the standardized inoculum to each well containing 50  $\mu$ L of the diluted compound.
- Controls: Include a positive control (inoculum without compound), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
- Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
- Endpoint Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

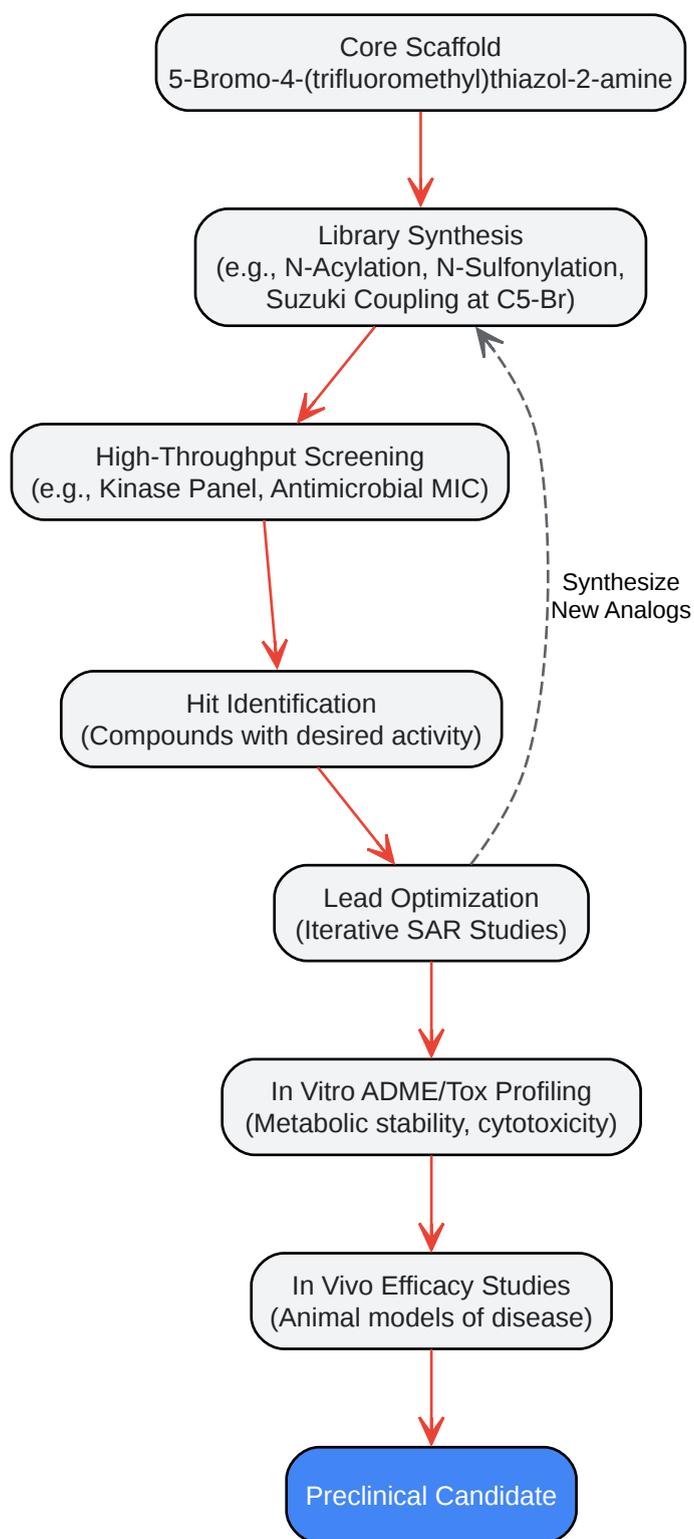
## Section 4: A Framework for Lead Discovery and Optimization

**5-Bromo-4-(trifluoromethyl)thiazol-2-amine** should be viewed not as an end-product, but as a versatile starting point. The 2-amino group is a prime handle for synthetic elaboration to build a library of analogs, enabling systematic exploration of the Structure-Activity Relationship (SAR).

## Experimental Protocol: Library Synthesis via N-Sulfonylation

This protocol details how to create sulfonamide derivatives, a common class of bioactive molecules, from the primary amine.[23]

- **Setup:** In a round-bottom flask under an inert atmosphere (N<sub>2</sub> or Ar), dissolve 1 equivalent of **5-Bromo-4-(trifluoromethyl)thiazol-2-amine** in an anhydrous aprotic solvent like pyridine or dichloromethane.
- **Reagent Addition:** Cool the solution to 0°C in an ice bath. Slowly add 1.1 equivalents of the desired sulfonyl chloride (e.g., 4-bromobenzenesulfonyl chloride).
- **Reaction:** Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
- **Workup:** Quench the reaction by slowly adding water. If using dichloromethane, wash the organic layer sequentially with 1M HCl, saturated NaHCO<sub>3</sub> solution, and brine. Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub>.
- **Purification:** Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product via flash column chromatography on silica gel to obtain the desired N-sulfonylated 2-aminothiazole derivative.
- **Characterization:** Confirm the structure and purity of the final compound using NMR spectroscopy and Mass Spectrometry.



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Caption: A generalized workflow for drug discovery starting from the core scaffold.

## Section 5: Conclusion and Future Outlook

**5-Bromo-4-(trifluoromethyl)thiazol-2-amine** represents a confluence of privileged structural motifs. It is more than a simple chemical; it is a strategic tool for the modern medicinal chemist. The trifluoromethyl group offers metabolic robustness and enhanced lipophilicity, the bromine atom provides a vector for halogen bonding to improve target affinity, and the 2-aminothiazole core offers a proven biological scaffold with a ready handle for synthetic diversification.

The potential applications in oncology and infectious disease are strongly supported by decades of research into related compounds. By employing the systematic experimental workflows outlined in this guide—from initial biological screening to library synthesis and lead optimization—researchers are well-equipped to explore and exploit the significant therapeutic potential of this promising molecule.

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